molecular formula C20H25ClN2O B560469 ML252

ML252

Cat. No.: B560469
M. Wt: 344.9 g/mol
InChI Key: XBYCQOZNTLUEDX-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML252, also known as (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide, is a potent and selective inhibitor of the voltage-gated potassium channel Kv7.2 (KCNQ2). This compound is brain-penetrant and exhibits significant selectivity for Kv7.2 over other potassium channels, making it a valuable tool in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML252 involves several key steps:

    Formation of the amide bond: The starting material, 2-phenylbutanoic acid, is reacted with 2-(pyrrolidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

ML252 primarily undergoes the following types of reactions:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: The compound can undergo reduction reactions, particularly at the amide functional group.

    Substitution: this compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Neuroscience Research

ML252's ability to inhibit KCNQ2 channels makes it a useful compound for investigating neuronal excitability and neurotransmitter release. Studies have shown that KCNQ2 channels are involved in regulating acetylcholine release, suggesting that this compound could be explored as a potential treatment paradigm for conditions like Alzheimer's disease .

Drug Discovery

The compound has been identified through high-throughput screening as a promising candidate for further drug development targeting KCNQ channels. Its distinct structural properties set it apart from other known inhibitors like XE991 and linopirdine, offering new avenues for therapeutic exploration .

Pharmacological Studies

This compound has been extensively profiled in various pharmacological assays, demonstrating selectivity across a wide range of ion channels and receptors. This selectivity is crucial for minimizing off-target effects in potential therapeutic applications .

Mechanistic Studies

Research utilizing this compound has provided insights into the gating mechanisms of KCNQ channels. By elucidating how this compound interacts with the channel structure, scientists can better understand the fundamental processes governing ion channel function and regulation .

Data Tables

Property Value
IC50 (KCNQ2) 69 nM
Selectivity (KCNQ2/KCNQ1) >40-fold
Binding Site Pore domain residues
Effect on Neuronal Activity Inhibitory

Selectivity Profile

Channel/Target IC50 (nM)
KCNQ2 69
KCNQ1 2900
KCNQ4 200
KCNQ2/Q3 Heteromer 120

Case Study 1: Inhibition Mechanism Characterization

In a study aimed at characterizing the inhibition mechanism of this compound on Kv7.2/Kv7.3 channels, researchers utilized both docking simulations and electrophysiological recordings. The results indicated that this compound binds to specific tryptophan residues within the pore, leading to competitive inhibition against other known activators .

Case Study 2: Potential Therapeutic Applications

Another study explored this compound's role in modulating neurotransmitter release in neuronal populations. The findings suggested that selective inhibition of KCNQ2 could alter excitability patterns relevant to conditions such as epilepsy and Alzheimer's disease, highlighting its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Retigabine: A Kv7 channel activator used in the treatment of epilepsy.

    ML213: Another Kv7 channel inhibitor with a similar binding site as ML252.

    ICA-069673: A Kv7 channel activator that targets the voltage sensor rather than the pore.

Uniqueness of this compound

This compound is unique due to its high selectivity for Kv7.2 channels over other potassium channels and its ability to penetrate the brain. This selectivity and brain penetration make it particularly useful for studying the physiological roles of Kv7.2 channels and for exploring potential therapeutic applications in neurological disorders .

Biological Activity

ML252 is a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channels, which are crucial for regulating neuronal excitability. This compound has been identified as a significant player in the modulation of M-current, a current that stabilizes resting membrane potential and reduces neuronal excitability. The inhibition of Kv7.2 channels by this compound has implications for various neurological conditions, including epilepsy and neurodegenerative diseases.

Recent studies have elucidated the binding site and mechanism of action of this compound. It has been classified as a pore-targeted inhibitor of Kv7 channels, specifically Kv7.2 and Kv7.3. The interaction occurs at a tryptophan residue within the pore of these channels, which is also critical for the action of other known activators like retigabine and ML213.

Key Findings:

  • Inhibition Potency : this compound exhibits an IC50 value of approximately 69 nM for KCNQ2 channels, indicating its high potency .
  • Competitive Interactions : Electrophysiological studies show that pore-targeted activators can weaken the inhibitory effects of this compound, while voltage-sensor-targeted activators do not mitigate its action .
  • In Vivo Effects : In transgenic zebrafish larvae, this compound was shown to increase neuronal excitability, highlighting its functional impact on neural circuits .

Biological Activity Data

The following table summarizes the biological activity and characteristics of this compound:

Parameter Value
Chemical Structure 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide
IC50 (KCNQ2) 69 nM
Selectivity >40-fold selective for KCNQ2 over other ion channels
Mechanism Pore-targeted inhibition
Impact on Neuronal Activity Increases excitability in vivo

Case Study 1: High-Throughput Screening

This compound was identified through high-throughput screening as part of the Molecular Library Probe Production Centers Network (MLPCN). This screening revealed its selective inhibitory action on KCNQ2, paving the way for further structure-activity relationship (SAR) studies that indicated how slight structural modifications could switch its activity from antagonist to agonist .

Case Study 2: Electrophysiological Analysis

In-depth electrophysiological studies demonstrated that this compound's inhibition is competitive with pore-targeted activators like ML213. This highlights the importance of understanding the interactions between different modulators to predict therapeutic outcomes in conditions characterized by altered neuronal excitability .

Case Study 3: Zebrafish Model

Using transgenic zebrafish expressing an optical reporter (CaMPARI), researchers were able to visualize the effects of this compound on neuronal activity in real-time. This model provided insights into how Kv7 channel inhibition leads to increased neuronal firing rates, which may contribute to understanding its potential therapeutic applications in treating epilepsy .

Q & A

Basic Research Questions

Q. What is the mechanism of ML252 inhibition in Kv7.2/Kv7.3 channels, and how can researchers validate it experimentally?

this compound inhibits Kv7.2/Kv7.3 channels by binding to a modulatory pore site overlapping with the retigabine/ML213 binding region. The critical residue for this compound sensitivity is Trp236 in Kv7.2 (or Trp265 in Kv7.3), which interacts with the inhibitor’s carbonyl group. To validate this:

  • Use site-directed mutagenesis (e.g., Trp236Phe mutation) combined with TEVC or patch-clamp electrophysiology to assess reduced this compound sensitivity .
  • Perform docking studies with Kv7.2 structural models to visualize this compound’s binding orientation relative to Trp236 .

Q. Which experimental models are optimal for studying this compound’s effects on neuronal excitability?

  • HEK293 cells transfected with Kv7.2/Kv7.3: Ideal for high-throughput screening and mechanistic studies due to controlled expression and rapid drug application .
  • Transgenic zebrafish larvae expressing optical reporters (e.g., CaMPARI): Enable in vivo measurement of this compound-induced neuronal hyperactivity and interactions with activators (e.g., ML213) .

Q. How does this compound differ from other Kv7 inhibitors like XE991 or linopirdine in experimental applications?

Parameter This compound XE991/Linopirdine
Binding kineticsRapid onset/offset (seconds)Use-dependent, slow washout
State dependenceBinds open/closed statesRequires prolonged channel activation
SelectivityEffective on Kv7.2/3, Kv7.3/5Limited subtype specificity
Use rapid perfusion systems in patch-clamp to quantify kinetic differences .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s effects when combined with pore-targeted vs. voltage-sensor domain (VSD)-targeted activators?

this compound’s inhibition is attenuated by pore-targeted activators (e.g., ML213) due to competitive binding at Trp236 but remains unaffected by VSD-targeted activators (e.g., ICA-069673). Methodological recommendations:

  • Co-application experiments : Test sequential vs. simultaneous drug application using automated patch-clamp to distinguish competitive vs. non-competitive interactions .
  • Concentration-response curves : Quantify shifts in this compound IC50 in the presence of activators to confirm binding site overlap .

Q. What experimental strategies can differentiate this compound’s allosteric gating effects from direct pore occlusion?

  • Fluorine-switched analogs : Synthesize this compound derivatives (e.g., fluorine-substituted) to test for functional reversals (inhibition → potentiation), indicating allosteric modulation .
  • Single-channel recordings : Analyze open probability and dwell times to detect this compound-induced changes in gating kinetics rather than pore block .

Q. How can researchers address variability in this compound inhibition observed in Trp236-mutated channels?

Residual inhibition in Kv7.2[W236F] suggests secondary binding sites or lower-affinity interactions. To investigate:

  • Chimeric channel constructs : Swap pore domains between Kv7 subtypes to identify auxiliary binding regions .
  • Molecular dynamics simulations : Map this compound’s interactions with non-Trp residues (e.g., hydrophobic pockets) .

Q. What are best practices for designing in vivo studies to validate this compound’s pharmacological profile?

  • Dose-response in zebrafish : Combine this compound with activators (ML213/ICA-069673) and quantify rescue of neuronal hyperactivity via CaMPARI fluorescence .
  • Cross-validate with ex vivo models : Compare this compound effects in brain slices (e.g., hippocampal neurons) to ensure translational relevance .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting data on this compound’s subtype selectivity (e.g., Kv7.1 vs. Kv7.2/3)?

this compound’s weak inhibition of Kv7.1 arises from Leu substitution at the pore position equivalent to Kv7.2 Trp236. To confirm:

  • Homology modeling : Align Kv7.1 and Kv7.2 sequences to highlight structural divergence at the binding site .
  • Functional assays : Express Kv7.1[Leu→Trp] mutants and test for enhanced this compound sensitivity .

Q. What statistical approaches are recommended for patch-clamp data with high variability (e.g., HEK293 current rundown)?

  • Normalization : Express currents relative to baseline (pre-drug) levels to control for rundown .
  • Bayesian hierarchical modeling : Account for cell-to-cell variability in kinetic parameters (e.g., τ of inhibition) .

Properties

IUPAC Name

(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYCQOZNTLUEDX-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.